2,4-二羟基-3,3-二甲基丁酸

描述

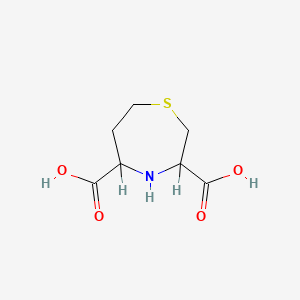

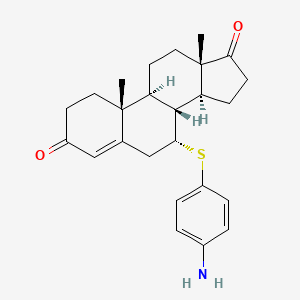

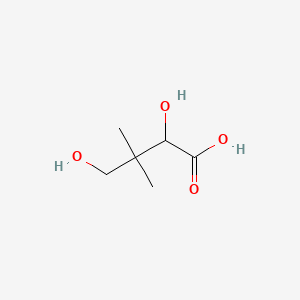

2,4-二羟基-3,3-二甲基丁酸酯是一种属于羟基脂肪酸类的有机化合物。这些脂肪酸的链上带有羟基。 该化合物的分子式为C6H12O4,分子量为148.16 g/mol .

科学研究应用

2,4-二羟基-3,3-二甲基丁酸酯在科学研究中有多种应用:

化学: 用作有机合成中的构建单元以及各种化学反应中的试剂。

生物学: 研究其在代谢途径和酶相互作用中的潜在作用。

医学: 研究其潜在的治疗效果以及作为药物合成的前体。

作用机制

2,4-二羟基-3,3-二甲基丁酸酯的作用机制与其与特定酶和代谢途径的相互作用有关。已知它靶向泛酸合成酶,这是一种参与辅酶A生物合成的酶。 这种相互作用可以影响各种生化过程,包括脂肪酸代谢和能量产生 .

生化分析

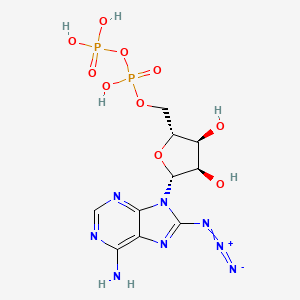

Biochemical Properties

2,4-Dihydroxy-3,3-dimethylbutanoic acid plays a crucial role in biochemical reactions as an intermediate in the phosphopantothenate biosynthesis pathway. It interacts with enzymes such as pantoate kinase, which phosphorylates pantoic acid to form 4’-phosphopantothenate. This compound also interacts with other biomolecules involved in the synthesis of CoA, including valine . The nature of these interactions is primarily enzymatic, facilitating the conversion of pantoic acid into its phosphorylated form, which is a precursor for CoA synthesis.

Cellular Effects

2,4-Dihydroxy-3,3-dimethylbutanoic acid influences various cellular processes by contributing to the biosynthesis of CoA. CoA is a vital cofactor in numerous biochemical pathways, including the citric acid cycle, fatty acid synthesis, and the metabolism of amino acids and carbohydrates. The presence of 2,4-Dihydroxy-3,3-dimethylbutanoic acid ensures the proper functioning of these pathways, thereby affecting cell signaling, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2,4-Dihydroxy-3,3-dimethylbutanoic acid exerts its effects through its role as a substrate for pantoate kinase. This enzyme catalyzes the phosphorylation of pantoic acid, leading to the formation of 4’-phosphopantothenate. This phosphorylated intermediate is then utilized in the biosynthesis of CoA. The binding interactions between 2,4-Dihydroxy-3,3-dimethylbutanoic acid and pantoate kinase are essential for the activation of the enzyme and subsequent phosphorylation reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2,4-Dihydroxy-3,3-dimethylbutanoic acid can influence its effectiveness in biochemical assays. Over time, the compound may degrade, leading to a decrease in its availability for enzymatic reactions. Long-term studies have shown that the stability of 2,4-Dihydroxy-3,3-dimethylbutanoic acid is crucial for maintaining its role in CoA biosynthesis and ensuring consistent cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2,4-Dihydroxy-3,3-dimethylbutanoic acid vary with different dosages in animal models. At optimal doses, the compound supports the biosynthesis of CoA and enhances metabolic processes. At high doses, it may exhibit toxic or adverse effects, potentially disrupting cellular metabolism and leading to metabolic imbalances .

Metabolic Pathways

2,4-Dihydroxy-3,3-dimethylbutanoic acid is involved in the phosphopantothenate biosynthesis pathway, where it is converted into 4’-phosphopantothenate by pantoate kinase. This intermediate is then utilized in the synthesis of CoA. The compound interacts with enzymes such as pantoate kinase and other cofactors involved in the biosynthesis of CoA, influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, 2,4-Dihydroxy-3,3-dimethylbutanoic acid is transported and distributed through specific transporters and binding proteins. These interactions ensure its proper localization and accumulation in cellular compartments where CoA biosynthesis occurs. The transport and distribution mechanisms are essential for maintaining the availability of 2,4-Dihydroxy-3,3-dimethylbutanoic acid for enzymatic reactions .

Subcellular Localization

2,4-Dihydroxy-3,3-dimethylbutanoic acid is localized in specific subcellular compartments, particularly in areas where CoA biosynthesis takes place. Targeting signals and post-translational modifications may direct the compound to these compartments, ensuring its availability for enzymatic reactions and maintaining its activity and function .

准备方法

合成路线和反应条件

2,4-二羟基-3,3-二甲基丁酸酯可以通过多种方法合成。一种常见的合成路线涉及 2,2-二甲基-3-羟基丙醛的氧化反应。 反应通常需要在受控条件下使用氧化剂,例如高锰酸钾或三氧化铬 .

工业生产方法

在工业环境中,2,4-二羟基-3,3-二甲基丁酸酯的生产通常涉及大规模的氧化过程。 这些过程针对高产率和高纯度进行了优化,利用先进的催化体系和连续流动反应器来确保高效转化和最少的副产物 .

化学反应分析

反应类型

2,4-二羟基-3,3-二甲基丁酸酯会发生各种化学反应,包括:

氧化: 该化合物可以进一步氧化形成羧酸。

还原: 还原反应可以将羟基转化为氢原子。

取代: 在适当条件下,羟基可以被其他官能团取代.

常用试剂和条件

氧化: 高锰酸钾、三氧化铬。

还原: 硼氢化钠、氢化铝锂。

取代: 卤化剂、酰氯.

主要产物

氧化: 羧酸。

还原: 烷烃。

取代: 卤代衍生物、酯类.

相似化合物的比较

类似化合物

- 2,4-二羟基-3,3-二甲基丁酸

- 2,4-二羟基-3,3-二甲基丁腈

- 3-氰基-2,2-二甲基-L,3-丙二醇

独特之处

2,4-二羟基-3,3-二甲基丁酸酯因其特定的结构构型和官能团而独一无二,这些构型和官能团赋予了其独特的化学反应性和生物活性。 它与泛酸合成酶相互作用的能力使其与其他类似化合物区别开来,使其成为研究和工业应用中宝贵的分子 .

属性

IUPAC Name |

(2R)-2,4-dihydroxy-3,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-6(2,3-7)4(8)5(9)10/h4,7-8H,3H2,1-2H3,(H,9,10)/p-1/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTOIIPJYVQJATP-BYPYZUCNSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C(C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CO)[C@H](C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

470-29-1 | |

| Record name | 2,4-Dihydroxy-3,3-Dimethyl-Butyrate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2,4-Dihydroxy-3,3-dimethylbutanoic acid used in chemical synthesis?

A1: 2,4-Dihydroxy-3,3-dimethylbutanoic acid serves as a valuable starting material in organic synthesis. Specifically, it acts as a precursor in the preparation of 4(5H)-oxazolonium salts []. These salts are important intermediates in the synthesis of various heterocyclic compounds, which hold significance in medicinal chemistry and drug discovery.

Q2: What is the connection between 2,4-Dihydroxy-3,3-dimethylbutanoic acid and esophageal cancer research?

A2: While there is no direct research linking 2,4-Dihydroxy-3,3-dimethylbutanoic acid to esophageal cancer treatment, a study investigating Liujunzi Decoction, a traditional Chinese medicine, offers a potential connection []. This study demonstrated the efficacy of Liujunzi Decoction in treating 4-nitroquinoline-N-oxide (4NQO)-induced esophageal cancer in a mouse model. Interestingly, the researchers identified nine potential biomarkers associated with Liujunzi Decoction's therapeutic effect, one of which was (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。